molecular formula C17H15NO B10932684 3,5-Bis(3-methylphenyl)isoxazole

3,5-Bis(3-methylphenyl)isoxazole

Cat. No.: B10932684
M. Wt: 249.31 g/mol
InChI Key: OXOWNOPXTRRQPX-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Scaffolds in Advanced Chemical Research

Isoxazole scaffolds are five-membered heterocyclic rings containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This arrangement confers a unique electronic distribution and geometry, making them versatile building blocks in medicinal chemistry and materials science. bohrium.comnih.gov The isoxazole ring is a key component in numerous pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.govresearchgate.net Their ability to act as bioisosteres for other functional groups and their relative stability make them attractive moieties for drug design. researchgate.net Furthermore, the isoxazole nucleus serves as a valuable intermediate in organic synthesis, allowing for the construction of more complex molecular architectures. researchgate.net

Historical Context of 3,5-Disubstituted Isoxazoles in Synthetic Chemistry

The synthesis of 3,5-disubstituted isoxazoles has a long and well-established history in organic chemistry. One of the most classical and enduring methods involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. jlu.edu.cn This approach offers a direct and efficient route to the isoxazole core. Over the years, numerous modifications and improvements to this fundamental reaction have been developed, including the use of various catalysts to enhance regioselectivity and yield. jlu.edu.cn Another prominent synthetic strategy involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). core.ac.uk This method provides an alternative pathway to the isoxazole ring system. The continual refinement of these synthetic protocols has enabled the creation of a vast library of 3,5-disubstituted isoxazoles with diverse functionalities. nih.govacs.org

Current Research Frontiers Involving 3,5-Bis(3-methylphenyl)isoxazole

While specific research exclusively detailing the frontiers of this compound is not extensively documented in the provided search results, the current trends in the broader field of 3,5-disubstituted isoxazoles offer valuable insights. Research is actively exploring the development of novel catalytic systems for their synthesis, with a focus on environmentally benign methods and the use of earth-abundant metals. jlu.edu.cn There is also a significant interest in the application of these compounds in medicinal chemistry, particularly as inhibitors of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), which are implicated in inflammation and cancer. nih.gov The design and synthesis of isoxazole derivatives with tailored electronic and steric properties for specific biological targets remain a key area of investigation. nih.govacs.org

Overview of Methodological Approaches in this compound Studies

The study of this compound and related compounds employs a range of modern analytical and synthetic techniques.

Synthesis: The primary method for synthesizing 3,5-disubstituted isoxazoles like the title compound is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. jlu.edu.cnnih.govacs.org Alternative methods include the reaction of 1,3-dialkynes with hydroxylamine and the domino reductive Nef reaction/cyclization of β-nitroenones. acs.orgrsc.org

Characterization: The structural elucidation of these compounds relies heavily on spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. researchgate.net

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule. researchgate.net

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups. researchgate.net

X-ray Crystallography: Offers definitive proof of the three-dimensional structure of the molecule in the solid state. For instance, the crystal structure of the related compound 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole reveals the dihedral angles between the isoxazole ring and the phenyl substituents. nih.gov

Computational Studies: In silico molecular modeling is increasingly used to predict the binding of isoxazole derivatives to biological targets and to understand their structure-activity relationships. nih.gov

Biological Evaluation: Where relevant, synthesized compounds are subjected to a variety of in vitro and in vivo assays to assess their biological activity, such as enzyme inhibition assays and cell-based proliferation assays. nih.govnih.gov

Interactive Data Table: Properties of a Related Isoxazole

While specific data for this compound is not available, the following table presents crystallographic data for the closely related compound 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole, offering insights into the structural characteristics of this class of compounds. researchgate.net

PropertyValue
Molecular FormulaC₁₆H₁₃NO₂
Molecular Weight251.27
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)7.909 (2)
b (Å)27.239 (8)
c (Å)5.9652 (17)
V (ų)1285.1 (6)
Z4
Dcalc (Mg m⁻³)1.299

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

3,5-bis(3-methylphenyl)-1,2-oxazole

InChI

InChI=1S/C17H15NO/c1-12-5-3-7-14(9-12)16-11-17(19-18-16)15-8-4-6-13(2)10-15/h3-11H,1-2H3

InChI Key

OXOWNOPXTRRQPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NO2)C3=CC=CC(=C3)C

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Analysis of 3,5 Bis 3 Methylphenyl Isoxazole

X-ray Crystallographic Studies

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms within a crystal lattice, offering precise data on molecular geometry, conformation, and intermolecular interactions.

Molecular Conformation and Torsion Angles

The molecular structure of 3,5-disubstituted isoxazoles reveals interesting conformational features. In the related compound 5-(3-methylphenyl)-3-phenyl-1,2-oxazole, the isoxazole (B147169) ring is nearly coplanar with the attached phenyl rings. The dihedral angle between the isoxazole ring and the 3-methylphenyl ring is 16.64 (7)°, while the angle with the unsubstituted phenyl ring is 17.60 (7)°. nih.gov This slight twist is likely due to steric hindrance between the rings. Similarly, for 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole, the isoxazole ring forms dihedral angles of 17.1 (1)° with the 3-methoxyphenyl (B12655295) ring and 15.2 (1)° with the phenyl group. researchgate.net In the case of 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole, the five-membered isoxazoline (B3343090) ring adopts an envelope conformation, with the two benzene (B151609) rings forming dihedral angles of 6.05 (5)° and 81.52 (5)° with the C-C-N-O plane of the isoxazoline ring. nih.govnih.gov

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. In the crystal structure of 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole, centrosymmetric dimers are formed through pairs of C—H⋯π interactions. researchgate.net The crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole is stabilized by weak C—H⋯O hydrogen bonds and C—H⋯π interactions. nih.govnih.gov

A Hirshfeld surface analysis of a related compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, revealed that the most significant contributions to crystal packing come from H···H (28.9%), H···O/O···H (26.7%), and H···C/C···H (15.8%) interactions. researchgate.net These weak interactions collectively dictate the crystal's stability and physical properties. For instance, in another related structure, intermolecular C–H···O hydrogen bonds create chains of molecules. researchgate.net

Polymorphism and Solid-State Structure

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. While specific studies on the polymorphism of 3,5-bis(3-methylphenyl)isoxazole are not widely reported, the phenomenon is known to occur in related N-arylbenzamide structures. mdpi.com Different polymorphs can exhibit distinct physical properties, such as melting point and solubility, arising from variations in crystal packing and intermolecular interactions. mdpi.com For example, two polymorphs of N-(3-hydroxyphenyl)-3-methoxybenzamide were identified, one with a three-dimensional hydrogen bonding network and another forming layers. mdpi.com The study of polymorphism in this compound could reveal different solid-state structures with potentially unique properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution and the solid state.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

While 1D NMR provides fundamental information, 2D NMR techniques offer deeper insights into the connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs (¹³C-¹H). In a study of 3,5-diarylisoxazoles, HSQC was used to confirm the regiochemistry by correlating the C4-H of the isoxazole ring at 7.04 ppm to the carbon at 103.1 ppm. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart, which is invaluable for piecing together the molecular skeleton.

These advanced techniques are instrumental in unambiguously assigning all proton and carbon signals, especially for complex molecules like this compound.

Solid-State NMR for this compound Systems

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their solid form. This technique is particularly useful for studying polymorphism, as different crystal forms will yield distinct ssNMR spectra. It can also probe intermolecular interactions and the local environment of specific atoms within the crystal lattice. While specific solid-state NMR studies on this compound were not found, the technique has been applied to investigate the stacking properties of related bis-isoxazole materials, which were found to be crucial for their use in polyurethane chemistry. rsc.org

Dynamic NMR Studies (if applicable to rotamers/conformers)

Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique for studying the kinetics of conformational changes in molecules, such as the rotation around single bonds. In the case of this compound, rotation around the C-C single bonds connecting the two 3-methylphenyl (m-tolyl) groups to the central isoxazole ring could be restricted. This restriction can give rise to distinct, non-equivalent rotational isomers, or rotamers.

While specific DNMR studies on this compound are not prevalent in the reviewed literature, the principles of such an analysis are applicable. At low temperatures, the rotation around the aryl-isoxazole bonds may be slow on the NMR timescale, potentially leading to the appearance of separate signals for the protons and carbons of the non-equivalent rotamers. As the temperature increases, the rate of rotation would increase. If the coalescence temperature is reached, the separate signals for the rotamers would merge into a single, time-averaged signal. The energy barrier for this rotation could then be calculated from the coalescence temperature and the frequency difference between the signals of the rotamers. Such studies have been successfully applied to other sterically hindered systems, like N-formyl piperidinones, to determine rotational energy barriers. researchgate.net For 3,5-diaryl-4-bromoisoxazoles, molecular modeling has predicted significant torsion angles between the aryl groups and the central isoxazole ring, suggesting that such rotational barriers are indeed present. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. nih.gov It is invaluable for identifying functional groups and analyzing the structure of compounds like this compound.

The isoxazole ring has a set of characteristic vibrations that confirm its presence. Studies on various isoxazole derivatives provide a basis for assigning these modes. rjpbcs.comnanobioletters.com The planar isoxazole molecule has 18 normal vibrational modes, which are all infrared active. mostwiedzy.pl Key vibrations include stretching of the C=N, C=C, N-O, and C-O bonds within the five-membered ring.

A study on 5-Methyl-3-phenylisoxazole-4-carboxylic acid provided detailed experimental and theoretical vibrational frequency data, which can serve as a reference for related structures. researchgate.net Generally, the isoxazole ring vibrations are observed in the 1000-1600 cm⁻¹ region.

Table 1: General Characteristic Vibrational Modes for a 3,5-Disubstituted Isoxazole Ring Note: These are typical ranges and the exact frequencies for this compound may vary. Data is generalized from studies on analogous compounds. rjpbcs.commostwiedzy.pl

Vibrational ModeTypical Wavenumber (cm⁻¹)Description
C=N Stretch1570 - 1615Stretching of the carbon-nitrogen double bond in the isoxazole ring.
C=C Stretch1480 - 1550Stretching of the carbon-carbon double bond within the ring.
Ring Breathing1350 - 1450Symmetric stretching and bending of the entire ring structure.
C-N Stretch1260 - 1280Stretching of the carbon-nitrogen single bond. rjpbcs.com
N-O Stretch1150 - 1160Stretching of the nitrogen-oxygen bond. rjpbcs.com
C-O Stretch1060 - 1070Stretching of the carbon-oxygen bond within the ring. rjpbcs.com

The two 3-methylphenyl groups attached to the isoxazole core also exhibit characteristic vibrational modes. These include C-H stretching, C=C in-plane stretching of the aromatic ring, and out-of-plane C-H bending.

Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹, often in the 3000-3100 cm⁻¹ range.

Aromatic C=C Stretch: Multiple bands are usually seen in the 1450-1600 cm⁻¹ region. These can sometimes overlap with the isoxazole ring vibrations.

In-plane C-H Bending: Found in the 1000-1300 cm⁻¹ region.

Out-of-plane C-H Bending: These vibrations occur in the 650-900 cm⁻¹ range and are highly characteristic of the substitution pattern on the benzene ring. For a meta-disubstituted ring, characteristic bands would be expected.

Methyl Group Vibrations: The methyl (CH₃) groups will show symmetric and asymmetric stretching vibrations (typically 2850-2980 cm⁻¹) and bending vibrations (around 1375 and 1450 cm⁻¹).

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. mdpi.com For this compound (C₁₇H₁₅NO), HRMS would provide a measured mass that matches the calculated exact mass, typically within a very small margin of error (e.g., ±5 ppm).

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. youtube.com In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes a series of cleavages to produce smaller, charged fragments. The fragmentation pattern of 3,5-diarylisoxazoles has been noted as a method to distinguish between isomers. researchgate.netacs.org The fragmentation often involves the cleavage of the labile N-O bond and subsequent rearrangements of the isoxazole ring. clockss.org

A plausible fragmentation pathway for this compound would involve initial cleavage of the isoxazole ring to form characteristic ions. Key fragments would likely include the 3-methylbenzoyl cation and the 3-methylstyrene (B89682) radical cation, or related species, depending on the rearrangement pathway.

Table 2: Plausible Mass Spectrometry Fragments for this compound Note: These fragments are proposed based on general fragmentation patterns of 3,5-diarylisoxazoles and related heterocyclic compounds. nih.govresearchgate.net

m/z (mass/charge)Proposed Fragment IonFormulaDescription
249[C₁₇H₁₅NO]⁺˙C₁₇H₁₅NOMolecular Ion (M⁺˙)
119[C₈H₇O]⁺C₈H₇O3-Methylbenzoyl cation
118[C₉H₁₀]⁺˙C₉H₁₀3-Methylstyrene radical cation
91[C₇H₇]⁺C₇H₇Tropylium cation (from rearrangement of the tolyl group)

Electronic Absorption and Emission Spectroscopy of this compound

Electronic spectroscopy, particularly UV-Vis absorption, investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. These transitions provide insight into the conjugated π-electron system of the compound.

The UV-Vis spectrum of this compound is expected to be dominated by strong absorptions arising from π → π* electronic transitions within the conjugated system formed by the two phenyl rings and the central isoxazole ring. The presence of a heteroaromatic system also allows for n → π* transitions, which are typically much weaker in intensity. semanticscholar.org

Studies on similar molecules show that 3,5-diaryl isoxazoles exhibit intense absorption bands in the UV region. scielo.org.zaresearchgate.net The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) are influenced by the substituents on the phenyl rings and the solvent polarity. biointerfaceresearch.com For instance, a study on 5-azidoisoxazole derivatives in a glassy matrix showed a broad absorption band below 300 nm. semanticscholar.org Another study on water-soluble bis-azobenzoic acid derivatives reported molar extinction coefficients ranging from 2.1 x 10⁴ to 2.8 x 10⁴ L/mol·cm. ejournal.by

For this compound, one would expect strong absorption bands likely in the 250-350 nm range, corresponding to π → π* transitions. A weaker, longer-wavelength absorption corresponding to an n → π* transition might also be observed, potentially as a shoulder on the main absorption band.

Table 3: Expected UV-Vis Absorption Data for this compound Note: The values are estimates based on data for analogous 3,5-diaryl isoxazoles and related chromophoric systems. semanticscholar.orgscielo.org.zaresearchgate.net

Wavelength Range (λ_max)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Type of Transition
250 - 350 nm> 10,000π → π
> 300 nm (often weak or obscured)< 1,000n → π

Fluorescence and Phosphorescence Quantum Yields and Lifetimes

The fluorescence and phosphorescence characteristics of 3,5-diarylisoxazoles are intrinsically linked to their molecular structure, particularly the nature and substitution pattern of the aryl groups attached to the isoxazole core. Generally, these compounds are known to be fluorescent, with their emission properties being tunable by modifying the electronic nature of the substituents on the phenyl rings.

Research on related isoxazole-containing fluorescent dyes has shown that their quantum yields can vary significantly, from low to high, depending on the specific molecular design. For instance, studies on isoxazolyl-derived 1,4-dihydroazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazines have reported fluorescence quantum yields ranging from 3.4% to 33.3%. nih.gov The fluorescence lifetimes for these related compounds were typically in the nanosecond range. nih.gov

Detailed quantitative data for the fluorescence and phosphorescence quantum yields and lifetimes of this compound would require specific experimental measurements. Such data for a series of related 3,5-diarylisoxazoles are presented in the table below for illustrative purposes, though direct values for the title compound are not available.

Table 1: Illustrative Photophysical Data for a Series of 3,5-Diarylisoxazole Derivatives

CompoundSubstituentAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)
1 4-OCH₃3103800.45
2 4-Cl3053750.20
3 4-NO₂3204100.05

Note: The data in this table are hypothetical and for illustrative purposes only, to demonstrate the effect of substituents on the photophysical properties of 3,5-diarylisoxazoles. No specific experimental data for this compound is currently available.

Solvatochromic Effects on Photophysical Properties

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a common phenomenon observed for fluorescent molecules with a significant change in dipole moment upon excitation. The extent of solvatochromism in 3,5-diarylisoxazoles is dependent on the polarity of the solvent and the electronic nature of the substituents on the aryl rings.

In the case of this compound, the molecule possesses a degree of asymmetry that could lead to a change in its dipole moment between the ground and excited states. This would result in its absorption and emission spectra shifting in response to changes in solvent polarity. Typically, a bathochromic (red) shift in the emission spectrum is observed with increasing solvent polarity for molecules where the excited state is more polar than the ground state.

Systematic studies on the solvatochromic behavior of isoxazole derivatives have been reported for related systems. For example, isoxazolyl-derived triazines have been shown to exhibit solvatochromism, which was analyzed using Lippert-Mataga and Dimroth-Reichardt plots to understand the solute-solvent interactions. nih.gov

To quantify the solvatochromic effects on this compound, its absorption and emission spectra would need to be recorded in a range of solvents with varying polarities. The resulting data could then be analyzed using models such as the Lippert-Mataga equation to estimate the change in dipole moment upon excitation.

Table 2: Expected Solvatochromic Shifts for this compound in Various Solvents

SolventPolarity (ET(30))Expected Absorption Max (nm)Expected Emission Max (nm)
Hexane 31.0~300~360
Toluene 33.9~302~365
Dichloromethane 41.1~308~375
Acetonitrile 46.0~310~385
Ethanol 51.9~312~390

Note: The data in this table are hypothetical and for illustrative purposes only, to demonstrate the expected solvatochromic trend for a 3,5-diarylisoxazole. No specific experimental data for this compound is currently available.

Reactivity Profiles and Mechanistic Investigations of 3,5 Bis 3 Methylphenyl Isoxazole

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

The phenyl groups of 3,5-diarylisoxazoles are susceptible to electrophilic aromatic substitution, a characteristic reaction of aromatic compounds. The isoxazole (B147169) ring itself is generally considered an electron-withdrawing group, which deactivates the attached phenyl rings towards electrophilic attack and directs incoming electrophiles to the meta and para positions. However, the reactivity is significantly influenced by the nature of the electrophile and the reaction conditions.

Halogenation Studies (e.g., Bromination, Iodination)

The halogenation of 3,5-diarylisoxazoles has been accomplished effectively using N-halosuccinimides (NXS). thieme-connect.comelsevierpure.com The C-4 position of the isoxazole ring is the most electron-rich and typically undergoes halogenation first. reddit.com However, halogenation can also occur on the appended phenyl rings under appropriate conditions.

Studies on 3,5-diarylisoxazoles have shown that the use of N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) in acetic acid can lead to the formation of 4-halo-3,5-diarylisoxazoles. thieme-connect.comelsevierpure.com For isoxazoles with deactivating substituents on the phenyl rings, an acid catalyst may be required to activate the N-halosuccinimide for the reaction to proceed efficiently. thieme-connect.comelsevierpure.com For instance, the iodination of 3,5-diarylisoxazoles with NIS in refluxing acetic acid has been reported to be successful. thieme-connect.com It was noted that a larger excess of NIS was necessary for complete iodination due to the decomposition of NIS into elemental iodine during the reaction. thieme-connect.com

While direct halogenation on the phenyl rings of 3,5-Bis(3-methylphenyl)isoxazole is less documented, the principles of electrophilic aromatic substitution suggest that under forcing conditions or with specific catalysts, bromination or iodination would occur at the positions ortho and para to the methyl groups on the phenyl rings, which are activated by the alkyl substituent. The position para to the isoxazole ring is also a potential site for substitution.

A palladium(II)-catalyzed method for the C4-iodination of 3,5-disubstituted isoxazoles has also been developed, highlighting the advances in regioselective halogenation of the isoxazole core. researchgate.net

Table 1: Halogenation of 3,5-Diarylisoxazoles with N-Halosuccinimides This table is representative of halogenation reactions on the isoxazole core of related compounds, as detailed studies on the phenyl rings of this compound are not extensively available.

Substrate (Diarylisoxazole)ReagentConditionsProductReference
3,5-Diphenylisoxazole (B109209)N-Iodosuccinimide (NIS)Acetic Acid, Reflux4-Iodo-3,5-diphenylisoxazole thieme-connect.com
3-(p-Methoxyphenyl)-5-phenylisoxazoleN-Bromosuccinimide (NBS)Acetic Acid, Reflux4-Bromo-3-(p-methoxyphenyl)-5-phenylisoxazole thieme-connect.com
3,5-Diaryl- and alkylarylisoxazolesR4NHal/NOHSO4-4-Halo-3,5-diaryl/alkylarylisoxazoles researchgate.net

Nitration and Sulfonation Reactions

The isoxazole ring is generally stable to oxidizing agents and acids, allowing for electrophilic substitution reactions like nitration to occur on the heterocyclic ring or attached aromatic systems. clockss.org Nitration of 3,5-diarylisoxazole derivatives has been achieved using a mixture of acetic anhydride (B1165640) and nitric acid. researchgate.net For example, the nitration of a 3-(furan-2-yl)-5-phenylisoxazole derivative under these conditions yielded the corresponding 4-nitroisoxazole. researchgate.net

When considering the nitration of the phenyl rings in this compound, the directing effects of both the isoxazole ring (meta-directing) and the methyl group (ortho, para-directing) must be taken into account. The substitution pattern would likely be complex, with nitration occurring at various positions on the phenyl rings. Studies on related (2-nitrophenyl)isoxazoles have been conducted, primarily focusing on subsequent reductive cyclizations rather than the initial nitration selectivity on the phenyl ring. nih.gov

Information regarding the direct sulfonation of this compound is scarce in the literature. However, based on general principles, sulfonation would be expected to proceed under standard conditions (e.g., fuming sulfuric acid), with the position of substitution being influenced by the combined directing effects of the existing substituents on the phenyl rings.

Nucleophilic Attack and Ring Opening Reactions on the Isoxazole Core

The isoxazole ring, while aromatic, contains a weak N-O bond that makes it susceptible to cleavage under various conditions, including nucleophilic attack and reduction. wikipedia.org

Reductive Ring Opening Pathways

The reductive cleavage of the isoxazole ring is a synthetically useful transformation that typically yields β-dicarbonyl compounds or their derivatives, such as β-enaminones. A notable method for the reductive ring opening of 3,5-disubstituted isoxazoles involves the use of molybdenum hexacarbonyl [Mo(CO)6]. orientjchem.orgresearchgate.net This reaction, followed by acidic hydrolysis, transforms the isoxazole ring into a β-diketone moiety. orientjchem.orgresearchgate.net This has been applied to the synthesis of curcumin (B1669340) derivatives from 3,5-bis(2-arylethenyl)isoxazoles. orientjchem.orgresearchgate.net

Another approach involves the reduction of nitro-substituted diarylisoxazoles. For instance, the reduction of (2-nitrophenyl)isoxazoles with iron in acetic acid (Fe/HOAc) can lead to a variety of heterocyclic products through intramolecular cyclization following the initial reduction of the nitro group and subsequent cleavage of the isoxazole ring. nih.gov The outcome of these reactions is highly dependent on the substitution pattern of the starting isoxazole. nih.gov

Furthermore, β-nitroenones can be converted into 3,5-disubstituted isoxazoles using tin(II) chloride dihydrate, which proceeds through a domino reductive Nef reaction and cyclization. rsc.org While this is a synthetic route to isoxazoles, it underscores the chemical transformations related to the isoxazole core's precursors and cleavage products.

Hydrolysis and Solvolysis Mechanisms

The isoxazole ring can be cleaved under basic or acidic conditions, although 3,5-disubstituted isoxazoles are generally quite stable. clockss.org The hydrolysis of the isoxazole ring is a key step in certain metabolic pathways of isoxazole-containing drugs. For example, the anti-inflammatory drug leflunomide, which has a 3-unsubstituted isoxazole ring, undergoes N-O bond cleavage to form its active metabolite. nih.gov This process can be catalyzed by enzymes like cytochrome P450 or can occur in plasma and whole blood. nih.gov

Base-induced ring cleavage has been observed in 2,3,4-trisubstituted isoxazolium salts. jst.go.jp Treatment of these salts with sodium alcoholates in alcohol resulted in the formation of alkyl cinnamates, while aqueous sodium hydroxide (B78521) led to cinnamic anhydrides. jst.go.jp These reactions proceed via nucleophilic attack on the isoxazole ring, leading to its opening. While these are reactions of isoxazolium salts, they provide insight into the potential reactivity of the isoxazole core under certain conditions.

Metal-Catalyzed Cross-Coupling Reactions Involving Halo-derivatives

Halo-substituted isoxazoles are valuable intermediates for the synthesis of more complex molecules through metal-catalyzed cross-coupling reactions. The 4-halo derivatives of 3,5-diarylisoxazoles are particularly useful in this regard.

Following their synthesis via electrophilic cyclization, 4-iodoisoxazoles can participate in various palladium-catalyzed reactions. nih.govorganic-chemistry.org These reactions allow for the introduction of a wide range of substituents at the C-4 position, leading to highly substituted isoxazoles. Common cross-coupling reactions include the Suzuki-Miyaura, Mizoroki-Heck, Negishi, Buchwald-Hartwig, and Sonogashira reactions. researchgate.net

For example, nickel-catalyzed C-N cross-coupling of 5-alkoxy/phenoxy isoxazoles with organoboronic acids has been established for the synthesis of (Z)-N-aryl β-enamino esters, proceeding through N-O bond cleavage. rsc.org While this reaction involves ring opening, it demonstrates the utility of isoxazoles in cross-coupling methodologies.

The direct C-H functionalization of azoles, including isoxazoles, using transition metal catalysis is another area of active research. mdpi.com These methods can involve coupling with organohalides or oxidative coupling partners. While specific examples for this compound are not prominent, the general reactivity patterns of halo-isoxazoles in metal-catalyzed reactions suggest that its halo-derivatives would be versatile substrates for creating novel carbon-carbon and carbon-heteroatom bonds.

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions of Azole Derivatives This table illustrates the types of cross-coupling reactions that halo-derivatives of isoxazoles could potentially undergo.

Reaction TypeCatalyst/ReagentsSubstratesProduct TypeReference
Suzuki-MiyauraPd catalyst, BaseAryl/Vinyl Halide + Aryl/Vinyl Boronic AcidBiaryl/Alkene researchgate.net
HeckPd catalyst, BaseAryl/Vinyl Halide + AlkeneSubstituted Alkene researchgate.net
SonogashiraPd/Cu catalyst, BaseAryl/Vinyl Halide + Terminal AlkyneAryl/Vinyl Alkyne mdpi.com
Buchwald-HartwigPd catalyst, BaseAryl/Vinyl Halide + Amine/AlcoholAryl/Vinyl Amine/Ether researchgate.net
Nickel-Catalyzed C-N CouplingNi catalyst5-Alkoxyisoxazole + Organoboronic Acid(Z)-N-aryl β-enamino ester rsc.org

Suzuki-Miyaura Coupling

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in general literature, the principles of this reaction can be applied to its halogenated derivatives. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate.

For a derivative such as 4-halo-3,5-Bis(3-methylphenyl)isoxazole, the reaction would proceed as follows:

Reaction Scheme:

Reaction scheme for Suzuki-Miyaura coupling of a 4-halo-3,5-Bis(3-methylphenyl)isoxazole derivative.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like sodium carbonate or potassium phosphate. The choice of solvent, base, and catalyst is crucial for optimizing the reaction yield and minimizing side products. The electronic and steric effects of the two 3-methylphenyl groups at the 3- and 5-positions of the isoxazole ring would influence the reaction kinetics and efficiency.

Heck and Sonogashira Coupling

Similar to the Suzuki-Miyaura coupling, the Heck and Sonogashira reactions on the this compound scaffold would necessitate a halogenated precursor, typically at the 4-position.

Heck Coupling: This reaction involves the coupling of the 4-halo-3,5-Bis(3-methylphenyl)isoxazole with an alkene in the presence of a palladium catalyst and a base. The reaction leads to the formation of a new carbon-carbon bond at the 4-position of the isoxazole ring, introducing an alkenyl substituent.

Sonogashira Coupling: This coupling reaction would unite 4-halo-3,5-Bis(3-methylphenyl)isoxazole with a terminal alkyne. This transformation is also catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The product is a 4-alkynyl-3,5-Bis(3-methylphenyl)isoxazole.

Coupling Reaction Reactants Catalyst System Typical Product
Suzuki-Miyaura 4-Halo-3,5-bis(3-methylphenyl)isoxazole + Organoboron compoundPd(0) or Pd(II) catalyst, Base4-Aryl/Alkyl-3,5-bis(3-methylphenyl)isoxazole
Heck 4-Halo-3,5-bis(3-methylphenyl)isoxazole + AlkenePd(0) or Pd(II) catalyst, Base4-Alkenyl-3,5-bis(3-methylphenyl)isoxazole
Sonogashira 4-Halo-3,5-bis(3-methylphenyl)isoxazole + Terminal AlkynePd catalyst, Cu(I) co-catalyst, Base4-Alkynyl-3,5-bis(3-methylphenyl)isoxazole

Photochemical Reactivity of this compound Derivatives

The photochemistry of isoxazoles is a well-established field, characterized by ring-opening and rearrangement reactions upon irradiation with ultraviolet light. These transformations proceed through a series of reactive intermediates, leading to a variety of isomeric products.

Photoinduced Isomerization Pathways

Upon UV irradiation, 3,5-disubstituted isoxazoles, including this compound, are known to undergo a characteristic series of isomerizations. The primary photochemical event is the cleavage of the weak N-O bond, which is the lowest-energy bond in the ring. This homolytic cleavage results in the formation of a diradical intermediate.

This intermediate can then rearrange through several pathways:

Formation of a 2-Aroyl-3-aryl-2H-azirine: The initial diradical can cyclize to form a highly strained 2H-azirine intermediate.

Formation of an Oxazole (B20620): The 2H-azirine can subsequently rearrange to form a more stable oxazole isomer. In the case of this compound, this would lead to the formation of 2,5-Bis(3-methylphenyl)oxazole.

Formation of a 3-Oxazoline: Another potential pathway involves the formation of a 3-oxazoline derivative.

The specific outcome of the photoreaction can be influenced by the wavelength of light used and the solvent.

Photocycloaddition Reactions

While intramolecular photoisomerization is the dominant pathway for many isoxazoles, intermolecular photocycloaddition reactions can also occur, particularly in the presence of suitable reaction partners. These reactions are less common for simple diarylisoxazoles but can be induced under specific conditions. For example, the isoxazole ring can act as a dienophile in [4+2] cycloadditions or participate in [2+2] photocycloadditions with alkenes, although these pathways are often less efficient than the isomerization routes.

Thermal Stability and Degradation Pathways

Isoxazoles are generally considered to be thermally stable aromatic heterocycles. However, at elevated temperatures, they can undergo ring-opening reactions. The thermal decomposition of 3,5-disubstituted isoxazoles typically requires high temperatures (often >200 °C) and can lead to complex mixtures of products.

The primary thermal degradation pathway is believed to involve the cleavage of the N-O bond, similar to the photochemical process. The resulting intermediates can then undergo various fragmentations and rearrangements. The presence of the two 3-methylphenyl groups in this compound would likely influence the degradation profile, potentially leading to products derived from the fragmentation of these aryl moieties at very high temperatures.

Reactivity of the Methyl Groups on the Phenyl Rings (e.g., Lateral Metalation)

The methyl groups on the two phenyl rings of this compound offer additional sites for chemical modification. One important reaction is lateral metalation. This reaction involves the deprotonation of a benzylic C-H bond using a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA).

The resulting benzylic carbanion is a potent nucleophile and can react with a wide range of electrophiles. This allows for the introduction of various functional groups at the methyl position.

Reaction Scheme:

Reaction scheme for lateral metalation of a methyl group on this compound.
Electrophile Functional Group Introduced
D₂O-CH₂D
Alkyl halide (R-X)-CH₂R
Aldehyde/Ketone (R₂C=O)-CH₂-C(OH)R₂
Carbon dioxide (CO₂)-CH₂COOH
Disulfide (RSSR)-CH₂SR

This methodology provides a powerful tool for the synthesis of more complex derivatives of this compound, enabling the elaboration of the peripheral phenyl rings without altering the central isoxazole core.

Derivatization and Functionalization Strategies for the 3,5 Bis 3 Methylphenyl Isoxazole Core

Modifications at the Phenyl Moieties

The two 3-methylphenyl rings of the 3,5-bis(3-methylphenyl)isoxazole core offer multiple positions for the introduction of new functional groups. These modifications can significantly influence the electronic properties, steric profile, and ultimately the biological activity and material characteristics of the molecule. Such modifications are typically achieved through electrophilic aromatic substitution reactions, though the reactivity of the phenyl rings can be influenced by the isoxazole (B147169) core.

Introduction of Electron-Donating Groups

The introduction of electron-donating groups (EDGs) onto the phenyl rings of 3,5-diarylisoxazoles generally proceeds through the synthesis of the isoxazole from appropriately substituted precursors. These groups, such as alkoxy or further alkyl substituents, can increase the electron density of the aromatic system, potentially enhancing activity in certain biological contexts. nih.gov

For instance, the synthesis of 3,5-diarylisoxazoles bearing methoxy (B1213986) groups on the phenyl rings has been reported. These derivatives are often prepared by the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone (B49325), which is then cyclized with hydroxylamine (B1172632). mersin.edu.tr The presence of the electron-donating methoxy group has been shown to enhance the anticancer activity of some isoxazole derivatives.

While direct introduction of EDGs onto the pre-formed this compound is not widely documented, the synthesis from substituted chalcones provides a reliable route to such derivatives. This approach allows for precise control over the position and nature of the electron-donating substituent.

Table 1: Examples of 3,5-Diarylisoxazoles with Electron-Donating Groups

Substituent on Phenyl RingMethod of IntroductionReference
Methoxy (-OCH3)Synthesis from methoxy-substituted chalcone mersin.edu.tr
Alkyl (-R)Synthesis from alkyl-substituted chalcone researchgate.net

Introduction of Electron-Withdrawing Groups

The introduction of electron-withdrawing groups (EWGs) onto the phenyl rings of 3,5-diarylisoxazoles can be achieved through direct electrophilic aromatic substitution reactions on the pre-formed isoxazole core. Halogenation and nitration are common methods to install these functionalities.

Halogenation: The phenyl rings of 3,5-diarylisoxazoles can be halogenated using N-halosuccinimides (NCS, NBS, NIS). The reactivity of the phenyl rings towards halogenation is influenced by the electronic nature of the substituents already present. For instance, the presence of deactivating groups on one phenyl ring may necessitate the use of a strong acid catalyst for efficient halogenation. mersin.edu.trresearchgate.net

Nitration: Nitration of 5-phenyl- and 3-methyl-5-phenylisoxazoles has been studied, revealing that under certain conditions, nitration can occur on the phenyl ring. The reaction of 5-phenylisoxazole (B86612) with a mixture of nitric acid and sulfuric acid can yield nitrophenyl-substituted isoxazoles. core.ac.uk The introduction of a nitro group is significant as it can serve as a precursor for other functional groups, such as amines, and has been shown to be important for the trypanocidal activity of some isoxazole derivatives. nih.gov

Table 2: Examples of Direct Functionalization of 3,5-Diarylisoxazole Phenyl Rings with Electron-Withdrawing Groups

ReactionReagentsProductReference
HalogenationN-Halosuccinimide (NCS, NBS, NIS)Halogenated 3,5-diarylisoxazole mersin.edu.trresearchgate.net
NitrationHNO3/H2SO4Nitrophenyl-substituted isoxazole core.ac.uk

Alkylation and Acylation of Phenyl Rings

Direct Friedel-Crafts alkylation and acylation of the phenyl rings in 3,5-diarylisoxazoles are challenging and not extensively reported in the literature. This is likely due to the deactivating nature of the isoxazole ring, which reduces the nucleophilicity of the attached phenyl moieties, making them less susceptible to electrophilic attack. Furthermore, the potential for competing reactions at the isoxazole ring itself can complicate such transformations.

Therefore, the synthesis of alkylated and acylated derivatives of this compound is typically achieved by utilizing appropriately substituted starting materials during the synthesis of the isoxazole core. For example, a chalcone bearing an additional alkyl or an acyl group on one of its phenyl rings can be synthesized and subsequently cyclized to form the desired isoxazole. researchgate.net

Modern C-H activation strategies offer potential avenues for the direct alkylation and acylation of arenes and heterocycles. nih.govacs.orgnih.gov While specific examples for 3,5-diarylisoxazoles are scarce, these methods, which often employ transition metal catalysts, could potentially be adapted for the functionalization of the phenyl rings in the future.

Functionalization of the Isoxazole Heterocycle

The isoxazole ring itself is a key target for functionalization, offering opportunities to introduce substituents that can fine-tune the molecule's properties.

Direct Functionalization Approaches

Direct functionalization of the isoxazole ring can be challenging due to its relative stability and potential for ring-opening under harsh conditions. However, several methods have been developed.

Electrophilic substitution at the C-4 position of the isoxazole ring is a common strategy. Halogenation, for instance, can be achieved using N-halosuccinimides, often in the presence of an acid catalyst. mersin.edu.trresearchgate.net The electron density at the C-4 position, and thus its reactivity, is influenced by the substituents on the phenyl rings.

Post-Synthetic Modifications of Precursors

A powerful and versatile approach to functionalized isoxazoles involves the post-synthetic modification of isoxazole precursors. A widely used method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This reaction allows for the construction of the isoxazole ring with a wide variety of substituents at the 3- and 5-positions, depending on the choice of the nitrile oxide and alkyne starting materials. researchgate.net

This strategy provides a high degree of flexibility in designing and synthesizing novel 3,5-diarylisoxazole derivatives with diverse functionalities. For example, by using a substituted benzaldehyde to generate the nitrile oxide and a substituted phenylacetylene, a wide range of functionalized 3,5-diarylisoxazoles can be accessed.

Synthesis of Polymeric Systems Incorporating this compound Units

The integration of the this compound moiety into polymeric architectures is a promising avenue for creating materials with unique thermal, mechanical, and photophysical properties. Research in this area is primarily focused on two main categories: covalent polymers and coordination polymers, including Metal-Organic Frameworks (MOFs).

Covalent Polymer Architectures

The synthesis of covalent polymers incorporating the this compound unit typically requires the preparation of di-functionalized monomers. These monomers can then undergo polymerization reactions such as polycondensation or cross-coupling to form the desired polymer backbone. While direct polymerization of this compound itself is not common, its derivatives, functionalized on the tolyl rings, can serve as key monomers.

For instance, the introduction of reactive groups such as hydroxyl, amino, or carboxyl groups onto the phenyl rings of the isoxazole core would enable its participation in step-growth polymerization. A hypothetical approach could involve the nitration of the tolyl groups, followed by reduction to diamines and subsequent reaction with diacyl chlorides to form polyamides. Similarly, di-hydroxylated derivatives could be used to synthesize polyesters or polyethers. The inherent rigidity of the isoxazole core is expected to impart high thermal stability and glass transition temperatures to the resulting polymers.

A recent study detailed the synthesis of new polymers derived from 3,3'-dimethoxybiphenyl-4,4'-diamine, which, while not directly involving the target isoxazole, showcases a relevant synthetic strategy for creating polymers from complex aromatic diamines. researchgate.net This methodology could be adapted for di-amino derivatives of this compound.

Table 1: Potential Covalent Polymer Architectures and Synthetic Strategies

Polymer TypeMonomer FunctionalizationPolymerization MethodPotential Properties
PolyamideDiamino-3,5-bis(3-methylphenyl)isoxazolePolycondensation with diacyl chloridesHigh thermal stability, rigidity
PolyesterDihydroxy-3,5-bis(3-methylphenyl)isoxazolePolycondensation with diacyl chloridesGood mechanical strength
PolyetherDihydroxy-3,5-bis(3-methylphenyl)isoxazoleNucleophilic substitution with dihalidesImproved solubility

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The this compound core can also be utilized as a ligand for the construction of coordination polymers and MOFs. For this purpose, the isoxazole derivative needs to be functionalized with coordinating groups, such as carboxylic acids, pyridyls, or imidazoles. These groups can then coordinate with metal ions or clusters to form extended one-, two-, or three-dimensional networks. The specific geometry and connectivity of the resulting framework will be dictated by the nature and position of the coordinating groups on the ligand and the coordination preference of the metal center.

Regioselective Synthesis of Advanced this compound Derivatives

The ability to selectively introduce functional groups at specific positions on the this compound core is crucial for the synthesis of advanced derivatives with tailored properties. Regioselectivity can be achieved by exploiting the inherent reactivity differences of the aromatic rings and the isoxazole moiety, or by employing directing groups.

One powerful strategy for regioselective functionalization is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne, which is a common method for synthesizing the isoxazole ring itself. By carefully choosing the substituted benzonitrile (B105546) oxide and phenylacetylene, one can control the placement of substituents on the resulting isoxazole. nih.gov For instance, starting with 3-methylbenzonitrile (B1361078) oxide and 1-ethynyl-3-methylbenzene (B1295246) would directly yield the desired this compound. To introduce further functionality, one of the starting materials can be pre-functionalized.

Another approach involves the direct functionalization of the pre-formed this compound. Electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely occur on the tolyl rings. The directing effect of the methyl group (ortho, para-directing) and the isoxazole ring will influence the position of substitution.

Furthermore, regioselective synthesis can be achieved through domino reactions. For example, a domino reductive Nef reaction/cyclization of β-nitroenones has been shown to produce 3,5-disubstituted isoxazoles under mild conditions, offering a pathway to a variety of functionalized derivatives. rsc.org

A study on the regioselective synthesis of functionalized 3- or 5-fluoroalkyl isoxazoles from fluoroalkyl ynones and binucleophiles demonstrates the level of control that can be achieved in isoxazole synthesis, which could be adapted for the target molecule. enamine.net

Table 2: Regioselective Functionalization Strategies

Reaction TypeReagentsPotential Product
Electrophilic NitrationHNO₃/H₂SO₄Nitro-functionalized tolyl rings
HalogenationNBS/NCSHalogenated tolyl rings
1,3-Dipolar CycloadditionFunctionalized benzonitrile oxide/alkynePre-functionalized isoxazole core

Chiral Derivatives of this compound

The introduction of chirality into the this compound scaffold can lead to materials with interesting optical properties and applications in asymmetric catalysis or chiral recognition. Chirality can be introduced either through asymmetric synthesis or by resolution of a racemic mixture.

Asymmetric synthesis of chiral isoxazoles can be challenging. However, the development of chemoenzymatic methods has shown promise. acs.org For instance, a prochiral precursor to the isoxazole could be subjected to an enantioselective enzymatic reaction to create a chiral center.

A more common approach is the separation of enantiomers from a racemic mixture using chiral chromatography. nih.gov Chiral stationary phases (CSPs) based on polysaccharides like amylose (B160209) tris(3,5-dimethylphenylcarbamate) have proven effective in resolving a wide range of chiral compounds, including isoxazole derivatives. nih.gov This technique could be applied to a racemic mixture of a chiral derivative of this compound, for example, one where a chiral substituent is attached to one of the tolyl rings.

While direct asymmetric synthesis of this compound itself is not straightforward due to its achiral nature, chiral derivatives can be prepared by introducing a chiral center in a substituent. For example, a chiral alcohol could be attached to one of the tolyl rings via an ether linkage.

Table 3: Approaches to Chiral Derivatives

MethodDescription
Asymmetric SynthesisUse of chiral catalysts or auxiliaries to introduce a stereocenter during the synthesis of a derivative.
Chiral ResolutionSeparation of enantiomers from a racemic mixture using techniques like chiral HPLC. nih.gov
Introduction of Chiral SubstituentAttachment of a pre-existing chiral moiety to the isoxazole core.

Computational and Theoretical Studies on 3,5 Bis 3 Methylphenyl Isoxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of molecules. For isoxazole (B147169) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, provide reliable predictions of their geometric and electronic properties.

Optimized Geometries and Electronic Structure Analysis

For instance, in the crystal structure of 3,5-bis(4-fluorophenyl)isoxazole, the molecule is generated by a crystallographic twofold rotation axis. nih.gov The two fluoro-substituted benzene (B151609) rings exhibit a dihedral angle of 24.23 (3)° with the central isoxazole ring, and the dihedral angle between the benzene rings themselves is 47.39 (2)°. nih.gov In another related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole, the isoxazoline (B3343090) ring adopts an envelope conformation. nih.govnih.gov The two methoxyphenyl rings form dihedral angles of 6.05 (5)° and 81.52 (5)° with the C—C—N—O plane of the isoxazoline ring. nih.govnih.gov

Table 1: Representative Bond Lengths and Angles for an Isoxazole Ring System (Data from analogous compounds)
ParameterValueSource Compound
C=N Bond Length (Å)~1.62General Isoxazoline Derivatives ijpcbs.com
C-N Bond Length (Å)~1.21General Isoxazoline Derivatives ijpcbs.com
Dihedral Angle (Benzene-Isoxazole) (°)24.233,5-bis(4-fluorophenyl)isoxazole nih.gov
Dihedral Angle (Benzene-Benzene) (°)47.393,5-bis(4-fluorophenyl)isoxazole nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity.

For a related compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, DFT calculations at the B3LYP/6–311G(d,p) level revealed a HOMO-LUMO energy gap of 4.9266 eV, with HOMO and LUMO energies of -5.8170 eV and -0.8904 eV, respectively. mdpi.com In this molecule, the HOMO and LUMO are localized over the entire N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin system. mdpi.com For other complex isoxazole-containing systems, the HOMO-LUMO gap has been shown to be influenced by solvent polarity, with an increase in polarity leading to a decrease in the energy gap. mdpi.com

For 3,5-bis(3-methylphenyl)isoxazole, it is expected that the HOMO would be distributed over the electron-rich aromatic rings and the isoxazole core, while the LUMO would also be delocalized across the π-system. The HOMO-LUMO gap would be a key parameter in predicting its electronic absorption properties and its potential as an electron donor or acceptor in chemical reactions.

Table 2: Representative Frontier Molecular Orbital Energies (Data from an analogous compound)
ParameterEnergy (eV)Source Compound
EHOMO-5.8170N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin mdpi.com
ELUMO-0.8904N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin mdpi.com
HOMO-LUMO Gap (ΔE)4.9266N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin mdpi.com

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (nucleophilic sites), while blue indicates regions of positive potential (electrophilic sites).

In isoxazole derivatives, the nitrogen atom of the isoxazole ring is generally a site of negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bonding. The regions around the hydrogen atoms of the aromatic rings would exhibit positive potential. For this compound, the MEP surface would show negative potential around the nitrogen and oxygen atoms of the isoxazole ring and the π-systems of the phenyl rings, while the hydrogen atoms would be regions of positive potential.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical calculation of ¹H and ¹³C NMR chemical shifts. For isoxazoline derivatives, characteristic signals for the protons on the isoxazoline ring have been reported, with triplet signals for the proton at the 4-position and doublet signals for the protons at the 5-position. ijpcbs.com The chemical shifts of the aromatic protons and carbons would also be influenced by the substitution pattern on the phenyl rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. The calculated electronic transitions, particularly the HOMO to LUMO transition, correspond to the absorption bands observed in the UV-Vis spectrum. For a triazole derivative with similar structural features, the lowest energy transition was identified as a π→π* electronic transition. mdpi.com The solvent environment can also influence the absorption wavelengths, with an increase in solvent polarity often leading to a bathochromic (red) shift. mdpi.com

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR spectra to assign the vibrational modes of the molecule. For isoxazoline derivatives, characteristic IR peaks include the C=N stretching of the isoxazoline ring (around 1614-1625 cm⁻¹), C-N stretching (around 1210-1219 cm⁻¹), and C=C stretching of the aromatic ring (around 1590-1597 cm⁻¹). ijpcbs.com

Ab Initio Calculations and Post-Hartree-Fock Methods (e.g., MP2, CASSCF)

While DFT is a widely used method, ab initio and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF) can provide more accurate results for certain properties, especially for excited states and systems with strong electron correlation.

Although specific MP2 or CASSCF studies on this compound are not documented in the search results, these methods have been applied to related isoxazole systems. For example, CASSCF has been used to study the photoisomerization of isoxazole derivatives, providing detailed information about the potential energy surfaces of different electronic states. nih.gov These high-level calculations are computationally more demanding but can be crucial for understanding complex photochemical and photophysical processes.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with the environment, such as a solvent or a biological macromolecule.

For isoxazole derivatives, MD simulations have been employed to investigate their binding modes with biological targets and to understand their behavior in solution. acu.edu.in For instance, in a study of 3-phenyl-5-furan isoxazole derivatives as anti-inflammatory agents, MD simulations were used to analyze the stability of the ligand-protein complex. acu.edu.in

For this compound, MD simulations could be used to:

Study its conformational dynamics in different solvents.

Investigate its aggregation behavior in solution.

Simulate its interaction with potential biological receptors, providing insights into its pharmacological potential.

Explore its diffusion and transport properties in various media.

These simulations would provide a dynamic picture of the molecule's behavior that complements the static information obtained from quantum chemical calculations.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. These models are instrumental in predicting the behavior of novel compounds, thereby guiding synthetic efforts and material design.

The optical properties of 3,5-diaryl isoxazoles are of significant interest for applications in materials science, including their use as fluorescent probes and in electronic devices. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules. nih.govsapub.org By calculating the excitation energies and oscillator strengths, the absorption wavelengths (λmax) can be estimated.

For a representative analog, such as a generic 3,5-diaryl isoxazole, TD-DFT calculations can provide the data presented in the table below. These structural descriptors, including the nature and position of substituents on the phenyl rings, directly influence the electronic transitions and thus the optical properties. For instance, the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups can cause shifts in the absorption maxima.

Structural DescriptorCalculated &lambda;max (nm)Oscillator Strength (f)Major Contribution
-H (unsubstituted phenyl)3100.85HOMO &rarr; LUMO
-CH3 (methylphenyl)3150.88HOMO &rarr; LUMO
-OCH3 (methoxyphenyl)3250.92HOMO &rarr; LUMO
-NO2 (nitrophenyl)3400.78HOMO &rarr; LUMO+1

This table presents hypothetical yet representative data for 3,5-diaryl isoxazole analogs based on general principles of TD-DFT calculations to illustrate the impact of substituents on optical properties.

The reactivity of a molecule can be effectively predicted using global reactivity descriptors derived from Density Functional Theory (DFT) calculations. researchgate.netirjweb.com These descriptors are based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally indicates higher reactivity. nih.gov

Mulliken population analysis is another tool used to calculate the partial atomic charges, providing insights into the electrophilic and nucleophilic sites within the molecule. researchgate.net For this compound, the isoxazole ring and the substituted phenyl groups will have distinct electronic distributions that govern their reactivity.

This table presents representative data for 3,5-diaryl isoxazole analogs based on DFT calculations to illustrate reactivity trends. acu.edu.in The values for 3,5-diphenylisoxazole are based on a 3-phenyl-5-furan isoxazole derivative. acu.edu.in

Mechanistic Pathways Elucidation Through Computational Methods

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. The synthesis of 3,5-disubstituted isoxazoles is often achieved through the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine (B1172632). DFT calculations can be employed to map the potential energy surface of the reaction, identifying transition states and intermediates, thereby providing a detailed picture of the reaction pathway. irjweb.com

The generally accepted mechanism involves the initial nucleophilic attack of hydroxylamine on the β-carbon of the chalcone (B49325), followed by cyclization and subsequent dehydration to form the isoxazole ring. Computational studies can confirm the regioselectivity of this reaction, explaining why the 3,5-disubstituted product is favored. These studies can also investigate alternative pathways and the influence of catalysts and solvent effects on the reaction kinetics and thermodynamics.

Supramolecular Interactions Modeling (e.g., π-π stacking, C-H...π)

In the solid state, the crystal packing of this compound will be governed by non-covalent interactions such as π-π stacking and C-H...π interactions. mdpi.com These interactions are fundamental in crystal engineering and influence the material's properties.

π-π Stacking: The aromatic phenyl and isoxazole rings can engage in π-π stacking interactions. Computational models can predict the preferred stacking geometries (e.g., face-to-face, parallel-displaced, or T-shaped) and estimate the interaction energies, which are typically in the range of 2-5 kcal/mol. mdpi.com

Interaction TypeInteracting FragmentsTypical Interaction Energy (kcal/mol)
&pi;-&pi; stacking (parallel-displaced)Phenyl ring &leftrightarrow; Phenyl ring2 - 4
&pi;-&pi; stacking (T-shaped)Phenyl ring &leftrightarrow; Phenyl ring1 - 3
C-H...&pi;Methyl C-H &leftrightarrow; Phenyl ring0.5 - 1.5
C-H...&pi;Phenyl C-H &leftrightarrow; Isoxazole ring0.5 - 1.5

This table provides typical interaction energies for the types of supramolecular interactions expected in this compound, based on computational studies of similar aromatic systems.

Advanced Applications of 3,5 Bis 3 Methylphenyl Isoxazole in Materials Science and Catalysis

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The development of efficient and stable materials is a critical driver of innovation in organic light-emitting diode (OLED) technology. 3,5-diaryl isoxazoles are being explored for their potential as active components in OLEDs due to their tunable electronic properties and high thermal stability. The specific substitution on the phenyl rings plays a crucial role in determining the ultimate performance of these materials in an OLED device.

In OLEDs, the efficient transport of both holes and electrons to the emissive layer is paramount for achieving high quantum efficiency and low operating voltage. The molecular structure of 3,5-Bis(3-methylphenyl)isoxazole suggests it could possess bipolar charge transport properties, meaning it can transport both holes and electrons. The isoxazole (B147169) core is inherently electron-deficient, which can facilitate electron transport, while the two 3-methylphenyl groups can contribute to hole transport. The methyl groups, being weakly electron-donating, can modulate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are critical for efficient charge injection from adjacent layers in an OLED stack. The non-coplanar arrangement of the phenyl rings with respect to the central isoxazole ring, a common feature in 3,5-diaryl isoxazoles, can also be advantageous. This twisted structure can reduce intermolecular interactions and prevent crystallization, leading to the formation of stable amorphous films, a desirable characteristic for OLED fabrication.

The wide energy gap and high photoluminescence quantum yield of certain 3,5-diaryl isoxazoles make them suitable for use as either emitters or host materials in OLEDs. As an emitter, this compound would be the material that generates light upon recombination of electrons and holes. The color of the emitted light would be determined by the energy difference between its HOMO and LUMO levels.

More commonly, such compounds are investigated as host materials for phosphorescent or fluorescent dopants. In this role, the host material makes up the bulk of the emissive layer and facilitates the transfer of energy to the dopant molecules. An effective host material must have a higher triplet energy than the phosphorescent dopant to prevent back energy transfer and ensure efficient emission from the dopant. The triplet energy of 3,5-diaryl isoxazoles can be tuned by modifying the substituents on the aryl rings. The presence of the 3-methylphenyl groups in this compound is expected to result in a high triplet energy, making it a potentially suitable host for blue or green phosphorescent emitters.

Property General Characteristics of 3,5-Diaryl Isoxazole Host Materials Anticipated Properties of this compound
Charge Transport Can be tailored from unipolar to bipolarPotentially balanced bipolar transport
Triplet Energy (T1) Generally high, tunable by substituentsHigh, suitable for blue/green PhOLEDs
Thermal Stability Good, with high decomposition temperaturesExpected to have high thermal and morphological stability
Film Morphology Tendency to form stable amorphous filmsGood film-forming properties

OLEDs incorporating 3,5-diaryl isoxazoles can be fabricated using vacuum thermal evaporation or solution-based methods. For a device utilizing this compound as a host material, a typical multilayer structure would be employed. This would consist of a transparent anode (like indium tin oxide), a hole injection layer, a hole transport layer, the emissive layer (comprising this compound doped with an appropriate emitter), an electron transport layer, an electron injection layer, and a metal cathode.

The performance of such a device would be characterized by its external quantum efficiency (EQE), current efficiency, power efficiency, and operational lifetime. The turn-on voltage, which is the voltage at which the device begins to emit light, would also be a key metric. The choice of the dopant, as well as the thickness and composition of each layer, would need to be optimized to maximize device performance. Research on similar 3,5-diaryl isoxazole systems suggests that they can lead to devices with good efficiencies and stability.

Fluorescent Probes and Chemical Sensors (non-biological, non-clinical)

The inherent fluorescence of many 3,5-diaryl isoxazoles provides a platform for the development of chemical sensors. These sensors operate on the principle that the interaction of the isoxazole derivative with a specific analyte causes a measurable change in its fluorescence properties, such as intensity or wavelength.

While specific studies on this compound as a chemosensor for Cu2+ are not widely reported, the general class of 3,5-diaryl isoxazoles holds promise for this application. The nitrogen and oxygen atoms of the isoxazole ring, along with potential coordinating sites on the aryl substituents, could act as a binding site for metal ions. The binding of a paramagnetic ion like Cu2+ to the isoxazole derivative would be expected to quench its fluorescence through mechanisms such as electron or energy transfer.

This "turn-off" sensing mechanism would allow for the detection of Cu2+ by monitoring the decrease in fluorescence intensity. The selectivity of the sensor for Cu2+ over other metal ions would depend on the specific design of the isoxazole derivative, including the nature and position of any additional functional groups on the phenyl rings that could enhance the binding affinity and specificity for the target ion.

Catalytic Applications in Organic Synthesis

The structural rigidity and electronic characteristics of the isoxazole core, modified by the presence of two 3-methylphenyl substituents, provide a versatile platform for developing novel catalytic systems. These applications span from metal-free organocatalysis to the design of sophisticated ligands for transition metal-mediated reactions.

Derivatives of the isoxazole scaffold have emerged as effective organocatalysts, facilitating a variety of organic transformations without the need for metal promoters. The synthesis of complex molecules, such as 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, can be achieved through one-pot, multi-component reactions using isoxazole-based systems. nih.govorientjchem.org These reactions often involve the condensation of an aldehyde, hydroxylamine (B1172632) hydrochloride, and ethyl acetoacetate. orientjchem.org The efficiency and yield of such syntheses are highly dependent on the catalyst employed. Research has demonstrated that various green and economical catalysts can be utilized effectively. nih.gov

For instance, the use of citric acid in water provides a green and efficient method for these syntheses. orientjchem.org Other studies have explored a range of catalysts, highlighting the versatility of the reaction. nih.gov The development of these protocols emphasizes eco-friendly advantages, such as avoiding hazardous solvents and operating under mild conditions, while achieving high product yields. nih.gov

Table 1: Comparison of Catalysts for the Synthesis of Isoxazole Derivatives

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Mesolite Ethanol 40 1 89 nih.gov
Citric Acid Water Room Temp. 5-24 70-90 orientjchem.org

This table showcases various catalytic systems used in the synthesis of isoxazole derivatives, demonstrating the ongoing effort to develop efficient and environmentally benign methodologies.

The design of ligands is paramount in homogeneous catalysis, as they directly influence the reactivity, selectivity, and stability of the metallic center. N-heterocyclic compounds are particularly valued as ligands. The this compound framework, with its defined stereochemistry and potential coordination sites (the nitrogen and oxygen atoms of the isoxazole ring), presents an attractive scaffold for ligand design.

The introduction of bulky substituents, such as the 3-methylphenyl groups, can create significant steric hindrance around a coordinated metal center. This steric bulk is a critical feature in catalysis, as it can promote reductive elimination, prevent catalyst deactivation pathways like dimerization, and influence the regioselectivity of a reaction. Furthermore, the electronic properties of the isoxazole ring and its substituents can be fine-tuned to modulate the electronic environment of the metal, thereby controlling its catalytic activity. By functionalizing the phenyl rings or the isoxazole core itself, a library of ligands with systematically varied steric and electronic profiles can be synthesized, allowing for the optimization of catalysts for specific transformations such as cross-coupling reactions. nih.gov

Nonlinear Optics (NLO) Materials

Nonlinear optical (NLO) materials are essential for modern technologies like optical data processing, telecommunications, and frequency conversion. Organic molecules with extended π-conjugation and significant charge separation between donor and acceptor groups often exhibit large NLO responses. The this compound structure, while not a classic donor-acceptor molecule, possesses a π-conjugated system across the isoxazole and phenyl rings that can be leveraged for NLO applications. nih.gov

Theoretical studies on structurally similar 1,2,4-oxadiazole (B8745197) derivatives reveal that molecular stacking and conformation significantly influence electronic and NLO properties. nih.gov The key parameter for NLO activity is the first-order hyperpolarizability (β). Calculations on related organic systems have shown that the introduction of donor and acceptor groups through a π-conjugated framework can lead to substantial NLO responses. researchgate.netrsc.org For instance, DFT investigations into π-stacked donor-acceptor cyclophanes have yielded remarkably large second hyperpolarizabilities, in the range of 3.43 × 10⁵–5.62 × 10⁵ a.u. rsc.org By analogy, functionalizing the this compound core with strong electron-donating and electron-withdrawing groups could induce significant charge-transfer character upon excitation, leading to a large hyperpolarizability and making it a candidate for NLO materials. scispace.com

Table 2: Calculated NLO Properties of Related Organic Molecules

Molecule Type Method First Hyperpolarizability <β> (a.u.) Second Hyperpolarizability (γ) (a.u.) Reference
Oxadiazole Derivative DFT/CAM-B3LYP - - nih.gov
Sudan Dyes DFT/B3LYP 1.81 x 10³ - 1.10 x 10⁴ - researchgate.net

This table presents calculated NLO properties for various organic systems, providing a benchmark for the potential performance of functionalized isoxazole derivatives.

Photovoltaic Applications (e.g., Dye-Sensitized Solar Cells)

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based photovoltaics due to their low cost and efficient performance under various light conditions. researchgate.netnih.gov The core of a DSSC is a sensitizing dye that absorbs light and injects electrons into a semiconductor, typically TiO₂. nih.govmdpi.com Effective organic dyes are often designed with a Donor-π-spacer-Acceptor (D-π-A) architecture. nih.gov

The this compound scaffold can serve as a component within this architecture, potentially acting as part of the π-conjugated spacer. researchgate.net Theoretical studies on isoxazole derivatives have been conducted to evaluate their potential in photovoltaic applications by calculating key electronic properties such as the HOMO-LUMO energy gap (Eg). researchgate.net A smaller energy gap is generally desirable for absorbing a broader spectrum of sunlight. By attaching suitable electron-donating groups (like triphenylamine) and electron-accepting/anchoring groups (like cyanoacrylic acid) to the this compound core, novel D-π-A dyes can be constructed. researchgate.net The performance of such a dye would depend on the alignment of its HOMO and LUMO energy levels with the redox potential of the electrolyte and the conduction band of the TiO₂, respectively. nih.gov

Table 3: Performance of DSSCs with Various Heterocyclic Dyes

Dye Type PCE (%) Jsc (mA/cm²) Voc (V) Reference
Pyrazoloquinoline Derivative (Mol3) ~0.38 0.0328 0.78 mdpi.com
Carbazole Derivative (21) 3.51 7.86 0.687 mdpi.com

This table summarizes the power conversion efficiency (PCE), short-circuit current density (Jsc), and open-circuit voltage (Voc) for DSSCs based on different heterocyclic dyes, indicating performance targets for new isoxazole-based sensitizers.

Advanced Separation Technologies (e.g., Membrane Materials)

Polymer membranes for gas separation are crucial in industrial processes such as hydrogen purification and carbon capture. technologypublisher.commdpi.com The ideal membrane material exhibits high permeability for the desired gas and high selectivity against others. technologypublisher.com Polymers with high thermal and chemical stability, such as polybenzimidazoles (PBIs) and poly(benzoxazole)s (PBOs), are often used in these applications. technologypublisher.comresearchgate.net These materials derive their favorable properties from their rigid, aromatic backbones.

Incorporating the rigid, aromatic structure of this compound into a polymer backbone could yield new membrane materials with desirable separation properties. The isoxazole unit would introduce rigidity and potentially favorable intermolecular interactions, influencing the fractional free volume (FFV) and the diffusion and solubility of gases within the membrane. By creating copolymers that include the isoxazole moiety, it may be possible to tune the permeability and selectivity for specific gas pairs, such as H₂/CO₂ or CO₂/N₂. technologypublisher.comscispace.com Research on polyimides containing polar groups has shown that subtle changes in polymer structure can significantly impact gas separation performance. scispace.com The development of mixed-matrix membranes, where isoxazole-based polymers could serve as the matrix for advanced fillers, presents another avenue for enhancing separation efficiency. mdpi.com

Table 4: Gas Separation Performance of Various Polymeric Membranes for CO₂/N₂

Polymer CO₂ Permeability (Barrer) CO₂/N₂ Selectivity Reference
6FDA-BAPAF 5-7 18-27 scispace.com
6FDA-DAP 5-7 18-27 scispace.com
6FDA-DABA 5-7 18-27 scispace.com
PIM-1 (with filler) - Slowed aging mdpi.com

This table compares the performance of different polymer membranes, illustrating the trade-offs between permeability and selectivity that new isoxazole-based membranes would aim to optimize.

Table of Mentioned Compounds

Compound Name
This compound
3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-one
Ethyl acetoacetate
Hydroxylamine hydrochloride
Citric Acid
1,2,4-oxadiazole
Triphenylamine
Cyanoacrylic acid
Polybenzimidazole (PBI)
Poly(benzoxazole) (PBO)
6FDA-BAPAF
6FDA-DAP
6FDA-DABA

Emerging Research Directions and Future Prospects for 3,5 Bis 3 Methylphenyl Isoxazole Chemistry

Integration into Multifunctional Materials Systems

The integration of isoxazole-based compounds into multifunctional materials is a promising frontier. The rigid, aromatic structure of 3,5-Bis(3-methylphenyl)isoxazole makes it an attractive building block for polymers and metal-organic frameworks (MOFs). In these systems, the isoxazole (B147169) core can contribute to thermal stability and specific electronic properties, while the tolyl groups can be further functionalized to tune solubility, processability, and intermolecular interactions.

Research is anticipated to focus on incorporating this scaffold into:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some diaryl isoxazoles suggests their potential as emissive or charge-transporting layers in OLED devices. The methylphenyl groups can be modified to fine-tune the emission color and improve device efficiency.

Liquid Crystals: The rod-like shape of 3,5-diaryl isoxazoles is conducive to the formation of liquid crystalline phases. By introducing flexible alkyl chains to the phenyl rings, it may be possible to design novel liquid crystals with specific phase transition temperatures and electro-optical responses.

Sensors: The nitrogen and oxygen atoms in the isoxazole ring can act as coordination sites for metal ions. Functionalized derivatives of this compound could be developed as chemosensors, where binding to a target analyte induces a detectable change in fluorescence or color.

Exploitation in Advanced Catalytic Cycles

While the direct catalytic activity of this compound is not established, its potential as a ligand in transition-metal catalysis is an area ripe for exploration. The nitrogen atom of the isoxazole ring can coordinate to a metal center, influencing its electronic properties and reactivity.

Future research could explore its use in:

Cross-Coupling Reactions: As a ligand, the isoxazole moiety could modulate the activity of palladium, nickel, or copper catalysts used in fundamental carbon-carbon and carbon-heteroatom bond-forming reactions. The steric bulk of the 3-methylphenyl groups could play a crucial role in promoting reductive elimination and influencing regioselectivity.

Asymmetric Catalysis: By introducing chiral centers onto the phenyl rings or creating a chiral derivative of the isoxazole core, it may be possible to develop novel ligands for asymmetric synthesis, enabling the production of enantiomerically pure compounds.

Photoredox Catalysis: Isoxazole derivatives can possess interesting photophysical properties. The this compound scaffold could be engineered to act as a photosensitizer in light-driven reactions, offering a more sustainable approach to chemical synthesis.

Green and Sustainable Synthesis of Isoxazole Derivatives

The chemical industry's shift towards sustainability has spurred the development of green synthetic methodologies for heterocyclic compounds. nih.gov Traditional methods for synthesizing isoxazoles often involve hazardous reagents and solvents. researchgate.net Modern research focuses on eco-friendly alternatives applicable to the synthesis of this compound and its derivatives.

Key green chemistry approaches include:

Use of Benign Solvents: Deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, have been successfully used for the one-pot synthesis of 3,5-disubstituted isoxazoles. acs.org These solvents are biodegradable, non-toxic, and can often be recycled, significantly reducing the environmental impact. acs.org Similarly, using water or aqueous solutions of agents like gluconic acid as the reaction medium represents a major advance in green synthesis. researchgate.netresearchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. nih.govresearchgate.net

Heterogeneous Catalysis: The use of recyclable solid catalysts, such as Ag/SiO2 or hydrotalcites, simplifies product purification and minimizes catalyst waste. researchgate.net These catalysts have been employed for the synthesis of various isoxazole derivatives, offering a pathway for cleaner production. researchgate.net

Table 1: Comparison of Green Synthesis Methods for Isoxazole Derivatives

MethodCatalyst/MediumKey AdvantagesRelevant Findings
Deep Eutectic SolventsCholine chloride:ureaNon-toxic, recyclable medium; enables one-pot synthesis.DES media can be reused up to five times without a significant drop in reaction yield. acs.org
Aqueous SynthesisGluconic acid aqueous solutionAvoids volatile organic solvents; medium can be recycled.Reaction times are short, and product yields increase with temperature up to 70°C. researchgate.net
Heterogeneous CatalysisAg/SiO2 in waterEnvironmentally friendly, high yield, short reaction time, avoids organic solvents.Provides a facile and efficient route to 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net
Microwave/UltrasoundVarious (e.g., TBAB)Rapid, efficient, scalable, and reduces solvent use.Enables efficient synthesis in aqueous media with minimal use of organic solvents. nih.gov

Machine Learning Approaches in Predicting Isoxazole Properties and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. nih.gov For a molecule like this compound, ML models can accelerate the discovery and optimization of its derivatives for specific applications.

Emerging applications of ML in this context include:

Property Prediction: ML models, particularly deep neural networks (DNNs), can be trained on large datasets of chemical structures and their measured properties. nih.gov These models can then predict properties for new molecules, such as solubility, melting point, toxicity, and even potential biological activity, without the need for initial synthesis and testing. nih.govresearchgate.net Algorithms can use molecular descriptors to forecast the properties of compounds based on their structure. researchgate.net

Reaction Yield Optimization: Predicting the outcome of a chemical reaction is a significant challenge. ML models, such as random forests, can be trained on reaction data to predict the yield of a specific transformation under various conditions (e.g., temperature, catalyst, solvent). researchgate.net This allows chemists to identify optimal reaction conditions in silico, saving time and resources.

De Novo Molecular Design: Generative ML models can design novel isoxazole derivatives with a desired set of properties. By defining a target property profile (e.g., high anticancer activity, specific fluorescence wavelength), the algorithm can propose new structures based on the this compound scaffold that are most likely to meet the criteria. Tools that visualize the relationship between structural motifs and predicted outcomes can provide chemists with a powerful tool for rational design. acs.org

Design of Novel Architectures Utilizing the this compound Scaffold

The this compound core is a versatile scaffold for constructing more complex molecular architectures with tailored functions. researchgate.net Its diaryl substitution pattern is a common feature in many biologically active molecules and functional materials. nih.govnih.gov

Future design strategies are likely to involve:

Bioactive Conjugates: The scaffold can be linked to other pharmacophores (e.g., other heterocyclic rings, peptides, or natural products) to create hybrid molecules. This approach aims to develop multi-targeted agents that can address complex diseases like cancer or neurodegenerative disorders by interacting with multiple biological targets simultaneously. nih.govrsc.org

Supramolecular Assemblies: By introducing functional groups capable of non-covalent interactions (e.g., hydrogen bonding, π-π stacking), derivatives of this compound can be designed to self-assemble into well-defined supramolecular structures like gels, nanotubes, or vesicles. These materials could find applications in drug delivery and tissue engineering.

Dendrimers and Polymers: The tolyl groups provide two points for further extension, allowing the scaffold to be used as a branching unit in the synthesis of dendrimers or as a monomer in polymerization reactions. This could lead to new materials with unique photophysical or mechanical properties. The synthesis of 3,5-diaryl isoxazoles often proceeds through a chalcone (B49325) intermediate, which can be readily modified to introduce a variety of functional groups. researchgate.net

Challenges and Opportunities in Isoxazole Chemistry Research

While the future of isoxazole chemistry is bright, several challenges must be addressed to realize its full potential. The development of cost-effective, scalable, and environmentally benign synthetic routes remains a primary objective. mdpi.com For a specific compound like this compound, a key challenge is the limited availability of specific research data, which necessitates drawing parallels from the broader class of 3,5-diaryl isoxazoles.

The opportunities, however, are immense.

Drug Discovery: The isoxazole nucleus is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govwisdomlib.org The this compound structure offers a robust and tunable platform for developing next-generation therapeutic agents. wisdomlib.org

Materials Science: The unique combination of rigidity, aromaticity, and potential for functionalization makes this scaffold an ideal candidate for the creation of novel smart materials, sensors, and electronic devices.

Interdisciplinary Collaboration: The exploration of this compound and its derivatives will benefit greatly from collaboration between synthetic chemists, materials scientists, computational chemists, and biologists to design, synthesize, and test new molecules for a wide array of applications.

Q & A

Basic Research Questions

Q. What are the optimal green synthesis methods for 3,5-Bis(3-methylphenyl)isoxazole derivatives?

  • Methodological Answer : Green synthesis approaches prioritize solvent reduction and energy efficiency. For example, microwave-assisted synthesis using ethanol/water mixtures or mechanochemical grinding (ball milling) minimizes hazardous waste. Evidence from JIAPS highlights solvent-free conditions for synthesizing 3,5-diaryl isoxazoles via nitrile oxide cycloaddition, achieving yields >70% . Metal-free protocols, such as hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes, are also effective for constructing the isoxazole core .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound derivatives?

  • Methodological Answer : Characterization requires a multi-technique approach:

  • Elemental analysis (CHNS) to confirm stoichiometry .
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve substituent positions and confirm regioselectivity .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (for crystalline derivatives) to determine bond angles and ring puckering parameters, as demonstrated in Acta Crystallographica studies .

Q. What in vitro models are used to evaluate the antioxidant activity of 3,5-diaryl isoxazoles?

  • Methodological Answer : Standard assays include:

  • DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
  • Ferric reducing antioxidant power (FRAP) to measure electron-donating capacity .
  • Superoxide dismutase (SOD) mimic activity assessed via nitroblue tetrazolium (NBT) reduction assays .

Advanced Research Questions

Q. How can Suzuki coupling reactions be optimized for introducing substituents in 3,5-diaryl isoxazole derivatives?

  • Methodological Answer : Key optimization parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand additives (e.g., SPhos) improves cross-coupling efficiency .
  • Solvent/base systems : DMF/triethylamine or toluene/K₃PO₄ enhances aryl boronic acid reactivity .
  • Temperature control : Reactions at 80–100°C for 12–24 hours achieve yields of 56–98%, as demonstrated in ER-binding studies .
    • Data Contradiction Note : Lower yields (~30%) observed in Sonogashira coupling routes necessitate alternative strategies like pre-functionalized boronic acid intermediates .

Q. What strategies address contradictions in biological activity data among structurally similar isoxazole derivatives?

  • Methodological Answer : Discrepancies often arise from subtle structural variations. Solutions include:

  • 3D-QSAR modeling to correlate electronic/steric properties with activity .
  • Crystallographic analysis of ligand-target complexes (e.g., ERα or bromodomains) to identify critical binding interactions .
  • Dose-response profiling across multiple cell lines to rule out off-target effects .

Q. How does the stability of the N–O bond in the isoxazole ring influence biological activity and synthetic strategy?

  • Methodological Answer : The weak N–O bond (dissociation energy ~50 kcal/mol) makes the ring prone to hydrolysis under acidic/thermal conditions. This instability can be leveraged:

  • Prodrug design : Isoxazoles hydrolyze in vivo to release active metabolites (e.g., 5-methylisoxazole-3-carboxylic acid) .
  • Photocatalyzed ring-opening for targeted drug delivery, as demonstrated in anticancer studies .

Q. How do computational methods aid in predicting the binding affinity of isoxazole derivatives to target proteins like ERα?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Glide) identifies key interactions (e.g., hydrogen bonds with Glu353/Arg394 in ERα) .
  • MD simulations (AMBER/CHARMM) assess ligand stability in binding pockets over 100-ns trajectories .
  • Free-energy perturbation (FEP) quantifies substituent effects on binding ΔG, guiding SAR optimization .

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